Glucosyl steviol - 64977-89-5

Glucosyl steviol

Catalog Number: EVT-505871
CAS Number: 64977-89-5
Molecular Formula: C26H40O8
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucosyl steviol refers to a class of steviol glycosides, natural sweeteners derived from the Stevia rebaudiana Bertoni plant. These compounds are composed of a diterpene aglycone called steviol, which is glycosylated at different positions with glucose moieties. [] The degree and position of glycosylation significantly influence the sweetness and taste quality of these compounds. [, ] Stevioside and rebaudioside A are the most abundant glucosyl steviosides found in the Stevia plant. []

Stevioside

  • Relevance: Stevioside is a key starting material for the enzymatic production of various glucosyl steviol derivatives. It is structurally similar to glucosyl steviol, differing only in the number and arrangement of the glucose units attached to the steviol backbone. [, , , ]

Rebaudioside A

  • Relevance: Rebaudioside A is often compared to glucosyl steviol and its derivatives in terms of sweetness quality and potency. It serves as a benchmark compound for evaluating the sensory properties of novel steviol glycosides. []

Rubusoside

  • Relevance: Rubusoside and its transglycosylated derivatives have been studied alongside glucosyl steviol derivatives for their sweetness properties. This research aims to explore the structure-sweetness relationship within the steviol glycoside family. [, , , , ]

Steviolbioside

  • Relevance: Steviolbioside serves as a precursor for the synthesis of novel sweeteners through 1,4-α-transglucosylation, similar to the modification of glucosyl steviol. This indicates the potential for generating a diverse range of sweeteners by modifying the glycosylation pattern of steviol-based compounds. [, ]

Steviolmonoside

  • Relevance: Steviolmonoside acts as both a substrate and a product in reactions catalyzed by glucosyltransferases involved in the biosynthesis of steviol glycosides. It represents an intermediate step in the glycosylation pathway of glucosyl steviol and other related compounds. []

13-O-β-Sophorosyl-19-O-β-laminaritriosyl steviol

  • Relevance: This compound exemplifies the potential of enzymatic modification to create novel glucosyl steviol derivatives with potentially altered sweetness profiles. []

13-O-β-32-β-Glucosylsophorosyl-19-O-β-glucosyl steviol

  • Relevance: This compound further highlights the versatility of enzymatic transglucosylation in producing a diverse range of glucosyl steviol derivatives. []

13-O-[β-Maltotriosyl-(1 → 2)-β-D-glucosyl]-19-O-β-D-glucosyl-steviol

  • Relevance: This derivative demonstrates the potential of using various enzymes, like pullulanase, to create novel glucosyl steviol derivatives with enhanced sweetness and desirable taste profiles. []

13-O-β-Sophorosyl-19-O-β-isomaltosyl-steviol

  • Relevance: This compound, along with other products from Biozyme L transglucosylation, provides insights into the influence of different glycosyl donors on the structure and taste of resulting glucosyl steviol derivatives. []

13-O-(6-α-Glucosyl-2-β-glucosyl-β-glucosyl)-19-O-β-glucosyl-steviol

  • Relevance: This compound exemplifies the specific action of DDase in catalyzing α-1,6 transglucosylation, leading to the formation of a distinctive glucosyl steviol derivative. [, ]
Synthesis Analysis

Methods of Synthesis
The synthesis of glucosyl steviol primarily involves enzymatic glycosylation processes. One common method is the use of glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to the aglycone structure of steviol. The biosynthetic pathway begins with the conversion of geranylgeranyl diphosphate into ent-kaurenoic acid, which can then be hydroxylated to form steviol. Following this, several glycosylation steps occur in the cytosol, where UDP-glucose serves as the sugar donor .

Recent studies have explored transglycosylation techniques using cyclodextrin glycosyltransferases. These enzymes can catalyze the addition of multiple glucose units to the C-13 or C-19 positions of the steviol backbone, resulting in various glucosylated derivatives, including glucosyl steviol. Parameters such as temperature, pH, and enzyme concentration are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Molecular Structure
Glucosyl steviol consists of a steviol backbone with one or more glucose molecules attached at specific positions (C-13 and C-19). The molecular formula typically varies depending on the degree of glycosylation but can be represented as C27H46O15C_{27}H_{46}O_{15} for a common derivative with multiple glucose units .

The structural characteristics include:

Chemical Reactions Analysis

Chemical Reactions Involving Glucosyl Steviol
Glucosyl steviol participates in various chemical reactions typical for glycosides. These include hydrolysis reactions where acidic or enzymatic conditions can cleave glycosidic bonds, releasing glucose and regenerating the aglycone (steviol). Additionally, glucosyl steviol can undergo further modifications through enzymatic reactions that add additional sugar residues or alter existing ones .

Key Reactions:

  • Hydrolysis: Under acidic conditions or enzymatic action, glucosyl steviol can yield free glucose and steviol.
  • Transglycosylation: This reaction can introduce additional glucose units at different positions on the steviol backbone, potentially altering sweetness characteristics .
Mechanism of Action

Mechanism of Action
The sweetness mechanism of glucosyl steviol involves interaction with taste receptors on the tongue. Specifically, it binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness. Studies indicate that modifications at C-13 and C-19 influence receptor binding affinity and thus sweetness intensity; more glucose residues at C-13 generally enhance sweetness while those at C-19 may reduce it .

Computational models have been developed to predict how variations in molecular structure affect sweetness perception. These models suggest that increased glycosylation correlates with enhanced sweetness while reducing bitterness .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Glucosyl steviol exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups from glucose attachments.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Sweetness Profile: Significantly sweeter than sucrose; specific sweetness levels depend on glycosylation patterns.

Key Properties:

PropertyValue/Description
Molecular WeightApproximately 622 g/mol
SolubilityWater-soluble
SweetnessUp to 300 times sweeter than sucrose
StabilityStable under normal conditions
Applications

Scientific Applications
Glucosyl steviol has diverse applications across various sectors:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its low-calorie content.
  2. Pharmaceuticals: Investigated for potential health benefits beyond sweetness, including antioxidant properties.
  3. Cosmetics: Explored for use in formulations due to its moisturizing properties attributed to sugar content.

Research continues into optimizing glucosyl steviol for enhanced sensory profiles and broader applications in food technology and other industries .

Properties

CAS Number

64977-89-5

Product Name

Glucosyl steviol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C26H40O8

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1

InChI Key

OQPOFZJZPYRNFF-CULFPKEHSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

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